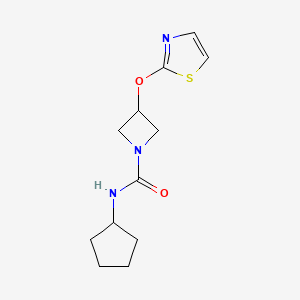

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Description

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a small-molecule compound featuring a unique azetidine (four-membered saturated nitrogen heterocycle) core substituted with a cyclopentyl carboxamide group and a thiazole-oxy moiety. Its synthesis likely involves multi-step reactions, including coupling of thiazole derivatives with azetidine precursors and subsequent carboxamide functionalization .

Properties

IUPAC Name |

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c16-11(14-9-3-1-2-4-9)15-7-10(8-15)17-12-13-5-6-18-12/h5-6,9-10H,1-4,7-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDWXUSSSOVEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with thiazole-2-carboxylic acid to form an intermediate, which is then reacted with azetidine-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Hematopoietic Prostaglandin D Synthase Inhibition

One of the primary applications of N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is its role as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). H-PGDS is an enzyme implicated in the production of prostaglandin D2, which plays a significant role in various physiological processes, including sleep regulation and inflammation . The inhibition of this enzyme can lead to potential therapeutic benefits in conditions such as asthma and other inflammatory diseases.

1.2 Potential Anti-Cancer Properties

Research has indicated that compounds similar to this compound may exhibit anti-cancer properties by modulating pathways involved in tumor growth and metastasis. The thiazole moiety in the compound has been associated with various biological activities, including cytotoxic effects against cancer cell lines . Further studies are needed to elucidate the specific mechanisms by which this compound may exert anti-cancer effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies can help identify the functional groups essential for biological activity and guide the design of more potent analogs. For instance, modifications to the cyclopentyl group or the thiazole ring could enhance selectivity and efficacy against target enzymes .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of azetidine derivatives, including this compound:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the literature, focusing on ring systems, directing groups, and reactivity.

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences :

- Core Ring : The azetidine in the target compound contrasts with the benzene ring in ’s benzamide derivative. The smaller azetidine ring imposes greater steric constraints and may enhance metabolic stability.

- Directing Groups : ’s compound contains an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. The target compound’s thiazole-oxy group could act as a sulfur-based ligand, though its coordination chemistry is less explored .

- Synthetic Routes: ’s compound is synthesized via 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

Comparison with 1,4-Benzodioxine-Based Thiadiazole Derivatives ()

- Heterocycle Functionality :

- The thiazole group in the target compound differs from the thiadiazole in . Thiadiazoles (two nitrogen atoms) exhibit distinct electronic properties compared to thiazoles (one nitrogen), influencing π-π stacking and redox activity.

- The benzodioxine scaffold in is a fused six-membered ring system, offering planar rigidity, whereas the azetidine provides three-dimensional flexibility .

- Applications :

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Structural Insights : The azetidine-thiazole combination offers a balance between rigidity and electronic diversity, though crystallographic data (e.g., via SHELX-based refinement ) are absent in the evidence.

- Gaps in Evidence : Direct biological or catalytic data for the target compound are unavailable, necessitating extrapolation from structural analogs.

- Contradictions : While highlights directing groups for catalysis, the target compound’s thiazole may prioritize steric effects over coordination.

Biological Activity

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a thiazole ring and an azetidine moiety. The molecular formula is , with a molecular weight of approximately 256.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole derivatives often exhibit significant pharmacological effects, including:

- Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Biological Activity | IC50 Value (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Cytotoxicity | 0.65 | MCF-7 (breast cancer) | |

| Apoptosis Induction | - | MDA-MB-231 (breast cancer) | |

| Anti-inflammatory | - | In vitro models |

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of thiazole derivatives, this compound demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. The mechanism involved apoptosis induction through caspase activation, with IC50 values indicating effective dose-response relationships .

Case Study 2: Inflammatory Response

Another study highlighted the anti-inflammatory potential of thiazole derivatives. This compound was shown to inhibit key inflammatory mediators in vitro, suggesting its utility in treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide?

- Methodology : The compound is synthesized via multi-step reactions involving:

- Coupling reactions : Thiazole derivatives are coupled with azetidine precursors using Pd-based catalysts (e.g., Suzuki-Miyaura cross-coupling) under controlled temperatures (60–80°C) .

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency, while purification employs column chromatography or HPLC to isolate high-purity products (>95%) .

- Functional group protection : Cyclopentylamine is introduced via carboxamide formation using activating agents like EDCI/HOBt .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and verifies stereochemistry .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₂₀N₃O₂S) and fragmentation patterns .

- X-ray crystallography : Resolves bond lengths/angles in the azetidine-thiazole core, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodology :

- Kinase inhibition assays : Screen against kinases (e.g., Bcl-2 family proteins) using fluorescence polarization to identify IC₅₀ values .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

- Solubility/stability : Measure logP and plasma stability via HPLC to guide formulation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in azetidine-thiazole coupling?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (DMSO vs. DMF), and temperature to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

- Side-product analysis : Use LC-MS to trace byproducts (e.g., dehalogenated intermediates) and adjust protecting groups .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Orthogonal assays : Cross-validate apoptosis data (e.g., Annexin V staining vs. caspase-3 activation) to confirm mechanism .

- Cell line variability : Test compound in isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic dependencies .

- Dose-response curves : Use Hill slope analysis to distinguish specific target effects from off-target toxicity .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodology :

- Chemical proteomics : Employ affinity chromatography with biotinylated probes to pull down protein targets .

- RNAi knockdown : Silence candidate targets (e.g., Bcl-2) and assess rescue of apoptotic activity .

- Molecular docking : Model interactions with homology-built kinase domains (e.g., using AutoDock Vina) to prioritize targets .

Q. How can stereochemical challenges in azetidine functionalization be addressed?

- Methodology :

- Chiral chromatography : Separate enantiomers using amylose-based columns and compare activity to assign configuration .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cyclization to control azetidine ring stereochemistry .

- Circular dichroism (CD) : Correlate optical rotation data with crystallographic results to confirm 3D structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.